3-Bromo-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO3S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the third position and a methoxy group at the second position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxybenzenesulfonamide typically involves the bromination of 2-methoxybenzenesulfonamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) under light . The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding sulfonamide derivative, while oxidation might produce a sulfone .
Scientific Research Applications
3-Bromo-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and anticancer properties.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. For instance, in medicinal applications, the compound may inhibit bacterial enzymes by mimicking the natural substrate and blocking the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-Methoxybenzenesulfonamide: Lacks the bromine atom, which may influence its chemical stability and biological activity.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains an additional fluorophenyl group, which can enhance its biological activity and specificity.
Uniqueness
3-Bromo-2-methoxybenzenesulfonamide is unique due to the presence of both bromine and methoxy groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8BrNO3S |
---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
3-bromo-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H8BrNO3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
BOTBHKQMKGDIPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.